Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Description
Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate, also known as tert-Butyloxycarbonyl-protected amino acid, is primarily used in the field of organic synthesis . Its primary targets are the reactive groups of amino acid ionic liquids (AAILs), which are used in peptide synthesis .
Mode of Action
This compound interacts with its targets by protecting the reactive side chain and N-terminus of AAILs, thereby expanding their applicability in organic synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .
Biochemical Pathways
The compound affects the peptide synthesis pathway. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected AAILs can be used as efficient reactants and reaction media in organic synthesis .
Pharmacokinetics
It’s important to note that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The primary result of the action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is the successful synthesis of dipeptides in satisfactory yields . This is achieved by enhancing amide formation in the Boc-AAILs without the addition of base .
Action Environment
The action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is clear and nearly colorless to pale yellow liquids at room temperature . Furthermore, the compound’s miscibility varies with different solvents .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISAKARUJJDFTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.